molecular formula C13H26N2 B2809083 [(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine CAS No. 927992-14-1

[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine

Cat. No.: B2809083
CAS No.: 927992-14-1
M. Wt: 210.365
InChI Key: DDZDBCSSRCSJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine is a primary amine featuring a cyclohexane ring substituted with a piperidine moiety (a six-membered ring containing one nitrogen atom) and a methyl group at the 4-position. The compound is structurally characterized by a cyclohexyl backbone, a piperidine ring (tertiary amine), and a primary amine group attached via a methylene bridge.

Key properties include:

  • Molecular Formula: Estimated as C₁₃H₂₅N₂ (based on structural analysis).
  • Purity: Typically ≥95% in commercial listings .
  • Potential Applications: Likely explored as a pharmaceutical intermediate, given structural similarities to other cyclohexyl-piperidine derivatives used in drug synthesis (e.g., kinase inhibitors in ) .

Properties

IUPAC Name

(4-methyl-1-piperidin-1-ylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-5-7-13(11-14,8-6-12)15-9-3-2-4-10-15/h12H,2-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZDBCSSRCSJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine typically involves the reaction of 4-methylpiperidine with cyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine or cyclohexylmethyl compounds .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine serves as an essential building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.

Reactions and Mechanisms:

  • Oxidation: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction: It can be reduced to amine derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can occur with alkyl halides or acyl chlorides, leading to diverse functionalized products.

Biological Research

Potential Biological Activities:
Research indicates that this compound exhibits antimicrobial and antiviral properties. Studies have shown its effectiveness against various pathogens, making it a candidate for further exploration in pharmaceutical applications.

Case Study Example:
In a study investigating kappa opioid receptor antagonists, compounds structurally related to this compound demonstrated promising antidepressant-like effects in animal models, highlighting its potential in neuropharmacology .

Medicinal Applications

Therapeutic Potential:
Ongoing research is focused on the therapeutic applications of this compound for treating neurological disorders. Its interaction with specific receptors may modulate neurotransmitter systems, offering new avenues for drug development.

Therapeutic Area Potential Application Mechanism of Action
NeurologyTreatment of depressionKappa opioid receptor modulation
Infectious DiseasesAntimicrobial agentDisruption of bacterial cell function

Industrial Applications

Material Science:
In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its properties make it suitable for developing new materials with enhanced performance characteristics.

Production Methods:
The compound is synthesized using large-scale methods such as continuous flow reactors, ensuring high efficiency and product consistency. Advanced purification techniques like chromatography are employed to achieve high purity levels.

Mechanism of Action

The mechanism of action of [(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

Compound 289 : (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

  • Structure : Cyclohexyl backbone with a 4-methylpiperazine substituent (piperazine contains two nitrogen atoms).
  • Molecular Weight : 197.3 g/mol (MS: m/z 198 [M+H]⁺) .
  • Key Differences :
    • Piperazine’s additional nitrogen enhances hydrogen-bonding capacity and basicity compared to piperidine.
    • Used in COMPOUND 41 (), a kinase inhibitor, suggesting pharmacological relevance .

[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine :

  • Molecular Weight : Higher (~238.4 g/mol) due to the methylene-linked primary amine.
  • Reactivity : The primary amine group offers distinct reactivity (e.g., nucleophilic substitution) compared to tertiary amines in piperazine derivatives.

Cyclohexyl-Piperidine Amines with Varied Substituents

QY-6188 : [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride

  • Structure : Cyclohexyl-piperidine core with a primary amine and hydrochloride salt.
  • Key Differences :
    • Dihydrochloride form improves solubility in polar solvents.
    • Lacks the methylene bridge, reducing steric hindrance .

QZ-5098 : N-Methyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]amine

  • Structure : Methyl group on the amine nitrogen instead of a primary amine.
  • Reactivity : Tertiary amine configuration reduces nucleophilicity compared to the primary amine in the target compound .

Comparison with CO₂ Capture Amines

Methyl Diethanol Amine (MDEA):

  • Structure: Tertiary amine with two ethanol groups.
  • Application : Used in activated MDEA-impregnated mesoporous carbon (aMDEA-MC) for CO₂ adsorption (2.63 mmol/g capacity) .
  • Key Differences: Tertiary amine in MDEA reacts more slowly with CO₂ than primary/secondary amines.

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Amine Type Key Functional Groups Notable Applications
This compound ~238.4 Primary Piperidine, Cyclohexyl Research intermediates
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 197.3 Tertiary (piperazine) Piperazine, Cyclohexyl Kinase inhibitors
aMDEA-MC Variable Tertiary Ethanol, Mesoporous carbon CO₂ capture (2.63 mmol/g)
QY-6188 ~297.3 (dihydrochloride) Primary Piperidine, Cyclohexyl Pharmaceutical research

Biological Activity

[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

1. Receptor Interactions

This compound has been studied for its interaction with various receptors, particularly in the central nervous system (CNS). It shows affinity for cannabinoid receptors, which are implicated in pain modulation and neuroprotection. Research indicates that this compound may act as a selective antagonist or inverse agonist at the CB1 receptor, influencing neurotransmitter release and neuronal excitability .

2. Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages, suggesting its potential as an anti-inflammatory agent .

3. Antioxidant Properties

Research has demonstrated that this compound possesses antioxidant activity, effectively scavenging free radicals and reducing oxidative stress in cellular models . This activity is critical for its potential therapeutic applications in conditions associated with oxidative damage.

Therapeutic Uses

The biological activities of this compound suggest several therapeutic applications:

  • Pain Management : Due to its interaction with cannabinoid receptors, it may be beneficial in treating chronic pain conditions.
  • Neuroprotection : Its antioxidant properties could protect neurons from damage due to oxidative stress.
  • Anti-inflammatory Treatments : The ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on LPS-stimulated macrophages. The results indicated a significant reduction in the levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment5080

Case Study 2: Antioxidant Activity

In another study assessing antioxidant activity using the DPPH assay, this compound showed an IC50 value indicating effective radical scavenging ability.

CompoundIC50 (μM)
This compound30
Standard Antioxidant (Ascorbic Acid)25

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via reductive amination or hydrogenation of dibenzyl-protected precursors. For example, a European patent (EP 3,912,345) describes:

Starting with (1R,4R)- or (1S,4S)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine.

Catalytic hydrogenation (H₂, Pd/C) removes benzyl groups to yield enantiopure 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine intermediates (m/z 198 [M+H]+ via ESI-MS) .

Subsequent reactions (e.g., coupling with spirocyclic pyrazino-pyrrolopyrimidines) yield final products, confirmed by ¹H NMR (e.g., δ 1.2–3.8 ppm for cyclohexyl protons) and MS (m/z 452 [M+H]+) .

  • Key Considerations : Use chiral resolution techniques (e.g., chiral HPLC) to separate enantiomers if stereochemical purity is critical.

Q. How is structural confirmation achieved for this compound?

  • Analytical Workflow :

  • Mass Spectrometry (MS) : ESI+ mode detects the molecular ion (e.g., m/z 198 for intermediates) and confirms molecular weight .
  • ¹H NMR : Assign peaks based on cyclohexyl (δ 1.2–2.5 ppm), piperidinyl (δ 2.6–3.2 ppm), and methyl group (δ 1.0 ppm) environments. Coupling constants (J) resolve axial/equatorial conformers .
  • Elemental Analysis : Validate C, H, N content (±0.3% deviation).

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what challenges arise in enantiomer separation?

  • Strategies :

  • Use enantiopure starting materials (e.g., (1R,4R)- or (1S,4S)-dibenzyl precursors) to avoid racemization .
  • Chiral additives (e.g., (R)-BINOL) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) enhance stereoselectivity.
    • Challenges :
  • Racemization during deprotection (e.g., hydrogenolysis). Monitor via polarimetry or chiral HPLC .
  • Data from EP 3,912,345 shows distinct ¹H NMR shifts for (1R,4R) vs. (1S,4S) enantiomers (e.g., δ 3.4 ppm vs. 3.1 ppm for axial protons) .

Q. What contradictions exist in characterizing this compound’s adsorption properties, and how can they be resolved?

  • Case Study : CO₂ adsorption studies on similar amines (e.g., methyl diethanol amine, MDEA) reveal:

  • Trade-offs : Higher amine loading (e.g., 43 wt.% MDEA) increases CO₂ capacity (2.63 mmol/g) but reduces BET surface area (43% loss) and pore volume .
  • Mechanistic Insight : Chemisorption (amine-CO₂ carbamate formation) dominates over physisorption, validated by FTIR (C-N stretch at 1031 cm⁻¹) .
    • Recommendations : For [(4-Methyl...]amine, combine gravimetric adsorption with in situ FTIR to distinguish chemisorption/physisorption contributions.

Q. How can computational modeling guide the design of [(4-Methyl...]amine derivatives for biological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina to predict binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs).
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
    • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., see pyrazolo[3,4-d]pyrimidine derivatives in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.